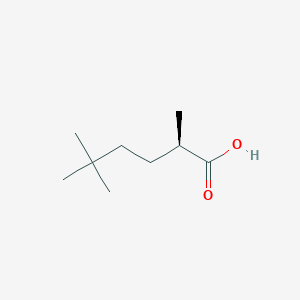

(2R)-2,5,5-Trimethylhexanoic acid

Description

Properties

IUPAC Name |

(2R)-2,5,5-trimethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTVZXLILUCNDJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,5,5-Trimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a ketone or aldehyde, followed by oxidation to introduce the carboxyl group. For example, the alkylation of 2,5,5-trimethylhexan-2-one with a suitable alkylating agent, followed by oxidation using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by oxidation. This approach can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2,5,5-Trimethylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be further oxidized to form carbon dioxide and water.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: The corresponding alcohol, 2,5,5-trimethylhexanol.

Substitution: Various substituted derivatives, depending on the reagent used.

Scientific Research Applications

(2R)-2,5,5-Trimethylhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It can be used as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of (2R)-2,5,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Linear-Chain Carboxylic Acids: Nonanoic Acid (C₉H₁₈O₂)

Key Differences :

- Branching Effects: The branched structure of 3,5,5-trimethylhexanoic acid lowers its melting point, making it a liquid at room temperature. This property is critical for cosmetic formulations requiring smooth texture .

- Performance in Lubricants : Branched acids exhibit better oxidative stability and lower volatility than linear counterparts, ideal for high-temperature industrial applications .

Perfluoro-3,5,5-Trimethylhexanoic Acid (C₉HF₁₇O₂)

Key Differences :

- Fluorination Impact : The perfluoro variant’s strong C-F bonds confer exceptional chemical inertness and thermal stability, making it suitable as a reference standard in environmental testing . However, its high density and acidity limit its use in consumer products.

- Environmental Persistence: Perfluoro derivatives are persistent organic pollutants (POPs), whereas 3,5,5-trimethylhexanoic acid is biodegradable and preferred in sustainable formulations .

Tetraesters of Pentaerythritol

3,5,5-Trimethylhexanoic acid forms tetraesters with pentaerythritol, used as plasticizers and lubricant additives. These esters demonstrate:

- Lower Toxicity: Negative in vitro/in vivo genotoxicity studies, unlike phosphate esters (e.g., tris(3-methylphenyl) phosphate), which impair fertility in rodents .

- Enhanced Stability: Superior thermal stability compared to esters of linear acids like pentanoic or heptanoic acid .

Isononanoic Acid Isomers

While "isononanoic acid" typically refers to 3,5,5-trimethylhexanoic acid, other branched isomers (e.g., 2,2,4-trimethylpentanoic acid) may exist.

- Stereochemical Effects: The 3,5,5-trimethyl configuration optimizes steric hindrance, enhancing solubility in nonpolar matrices (e.g., plastics and oils) .

Biological Activity

(2R)-2,5,5-Trimethylhexanoic acid, commonly referred to as 3,5,5-trimethylhexanoic acid, is a branched-chain fatty acid with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, toxicity evaluations, and relevant case studies.

- Chemical Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- CAS Number : 276-30-6

Metabolic Pathways

Trimethylhexanoic acid is primarily involved in lipid metabolism. It can be metabolized through β-oxidation in the mitochondria, leading to the production of acetyl-CoA, which enters the citric acid cycle. This process is crucial for energy production and the synthesis of ketone bodies during fasting or low-carbohydrate intake.

Acute Toxicity Studies

A study conducted on Wistar rats assessed the acute toxicity of this compound. The results indicated that exposure to doses of 200 mg/kg body weight/day led to liver and kidney toxicity. Notably, histopathological examinations revealed fatty infiltration in liver tissues and kidney damage characterized by α2µ-globulin nephropathy . The no observed adverse effect level (NOAEL) was determined to be 10 mg/kg body weight for female rats .

Skin and Eye Irritation Tests

In dermal exposure tests on rabbits, mild reversible irritation was observed when subjected to concentrations between 200 to 800 mg/m³ . This indicates that while the compound may pose some irritative effects, they are not severe or long-lasting.

Study on Hepatic Effects

A comprehensive study evaluated the hepatic effects of this compound in male and female rats over a subacute exposure period. The findings highlighted that females exhibited more pronounced liver changes at higher doses, suggesting a gender-specific response to the compound's hepatotoxicity .

| Dose (mg/kg) | Liver Changes Observed | Kidney Changes Observed |

|---|---|---|

| 10 | None | None |

| 50 | Minimal fatty infiltration | α2µ-globulin accumulation |

| 200 | Moderate fatty infiltration | Multifocal tubular dilation |

Neurotoxicity Assessment

Functional observational battery tests conducted alongside histopathological examinations did not indicate any specific neurotoxic effects of this compound at tested doses . This suggests that while there are significant hepatic and renal effects, the central nervous system remains unaffected under standard exposure conditions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing enantiomerically pure (2R)-2,5,5-trimethylhexanoic acid?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalytic asymmetric methods. For example, modified Evans oxazolidinone protocols (as described for structurally similar 2-amino-6-boronohexanoic acids) can be adapted. Chiral starting materials, such as (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate, may serve as precursors, with subsequent hydrolysis and purification steps to isolate the (2R)-enantiomer . Purity should be verified via chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies carboxyl (C=O) and hydroxyl (O-H) stretches. The IR spectrum for 3,5,5-trimethylhexanoic acid (a structural analog) shows characteristic peaks at ~1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (broad O-H) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve branching and stereochemistry. For example, methyl groups at C2 and C5 appear as distinct singlets or multiplets in the δ 0.8–1.5 ppm range.

- Mass Spectrometry (MS) : Confirms molecular weight (158.24 g/mol) and fragmentation patterns .

Q. How can researchers verify the purity and enantiomeric excess of this compound?

- Methodological Answer : Use chiral stationary phase HPLC with a UV detector. Compare retention times with racemic mixtures or commercial standards. Polarimetry can quantify optical rotation, with the (R)-enantiomer exhibiting a specific rotation (e.g., [α] = -X° in a defined solvent) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the tribological performance of this compound in lubricants?

- Methodological Answer :

- Friction Testing : Use a four-ball tribometer under standardized conditions (e.g., 392 N load, 1200 rpm, 75°C) to measure the coefficient of friction (COF) and wear scar diameter (WSD). Compare results with 2-ethylhexanoic acid, which has shown lower COF (~0.12) and WSD (<0.98 mm) in similar studies .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Mechanistic Insights : Pair experimental data with computational modeling (e.g., molecular dynamics) to correlate branching effects with lubrication efficiency .

Q. How can contradictions in reported physical properties (e.g., melting point discrepancies) be resolved?

- Methodological Answer :

- Purity Verification : Use differential scanning calorimetry (DSC) to determine precise melting points. Technical-grade samples may contain isomers (e.g., 3,5,5-trimethylhexanoic acid, CAS 3302-10-1) or impurities, leading to reported mp variations (-70°C vs. -7°C) .

- Isomer Identification : Employ gas chromatography-mass spectrometry (GC-MS) to separate and quantify isomeric contributions.

Q. What methodologies are recommended for studying the biological activity of this compound against protozoan pathogens?

- Methodological Answer :

- Anti-Amoeba Assays : Prepare a 2-fold dilution series in Tween 80 (e.g., 50–3.13% v/v). Incubate Acanthamoeba castellanii cultures with the compound for 10–60 minutes, followed by viability assessment via microscopy or ATP-based luminescence assays .

- Dose-Response Analysis : Calculate EC values using non-linear regression models.

Data Contradiction and Validation

Q. How to address inconsistencies in CAS registry numbers (e.g., 3302-10-1 vs. 512-34-5) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.